molecular formula C19H25NO3 B13773122 Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester CAS No. 93101-38-3

Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester

Cat. No.: B13773122
CAS No.: 93101-38-3
M. Wt: 315.4 g/mol
InChI Key: YMGCPBDDLMWGDO-UHFFFAOYSA-N
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Description

Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a mandelic acid moiety, a cyclopropyl group, and a tetrahydropyridyl ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester typically involves multiple steps. One common method starts with the preparation of mandelic acid through the acid-catalyzed hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde . The mandelic acid is then esterified with the appropriate alcohol under acidic conditions to form the ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where mandelic acid is reacted with the desired alcohol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Mandelic acid: The parent compound, used in various chemical and pharmaceutical applications.

    Phenylglycolic acid: Similar structure but lacks the cyclopropyl and tetrahydropyridyl groups.

    Vanillylmandelic acid: A related compound with different functional groups.

Uniqueness

Mandelic acid, alpha-cyclopropyl-, 2-(1-methyl-1,2,5,6-tetrahydro-4-pyridyl)ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

93101-38-3

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl 2-cyclopropyl-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C19H25NO3/c1-20-12-9-15(10-13-20)11-14-23-18(21)19(22,17-7-8-17)16-5-3-2-4-6-16/h2-6,9,17,22H,7-8,10-14H2,1H3

InChI Key

YMGCPBDDLMWGDO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=CC1)CCOC(=O)C(C2CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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